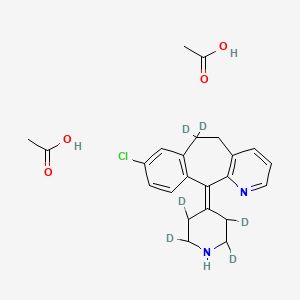![molecular formula C25H23N5O3 B12366178 N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZB-R-55 is a potent and selective inhibitor of receptor-interacting protein kinase 1 (RIPK1). This compound has shown significant promise in the treatment of systemic inflammatory response syndrome and sepsis. It is known for its high potency, excellent kinase selectivity, and good oral pharmacokinetics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
ZB-R-55 is synthesized through a series of chemical reactions that involve the formation of a triazole ring and the incorporation of various functional groups. The synthetic route typically involves the following steps:
- Formation of the triazole ring.
- Introduction of the benzyl group.
- Addition of the cyclopropylethynyl group.
- Incorporation of the oxazepinone moiety.
The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of ZB-R-55 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve continuous flow chemistry, automated synthesis, and rigorous quality control measures to ensure consistency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
ZB-R-55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: ZB-R-55 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced derivatives with fewer oxygen atoms .
Applications De Recherche Scientifique
ZB-R-55 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of receptor-interacting protein kinase 1 and its role in various chemical pathways.
Biology: Employed in the study of necroptosis, a form of programmed cell death, and its implications in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating systemic inflammatory response syndrome and sepsis. It has shown promising results in preclinical models of sepsis.
Industry: Utilized in the development of new drugs targeting receptor-interacting protein kinase 1 and related pathways .
Mécanisme D'action
ZB-R-55 exerts its effects by inhibiting receptor-interacting protein kinase 1. This kinase plays a crucial role in the necroptosis signaling pathway, which is involved in programmed cell death. By inhibiting receptor-interacting protein kinase 1, ZB-R-55 prevents the activation of downstream signaling molecules, thereby blocking necroptosis. This inhibition helps reduce inflammation and tissue damage in conditions such as systemic inflammatory response syndrome and sepsis .
Comparaison Avec Des Composés Similaires
Similar Compounds
GSK2982772: Another receptor-interacting protein kinase 1 inhibitor, but ZB-R-55 is approximately ten times more potent.
Necrostatin-1: A well-known receptor-interacting protein kinase 1 inhibitor, but ZB-R-55 has shown better selectivity and pharmacokinetics.
Uniqueness of ZB-R-55
ZB-R-55 stands out due to its dual-mode inhibition, occupying both the allosteric and ATP binding pockets of receptor-interacting protein kinase 1. This dual-mode action contributes to its higher potency and selectivity compared to other receptor-interacting protein kinase 1 inhibitors .
Propriétés
Formule moléculaire |
C25H23N5O3 |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
5-benzyl-N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]-1H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C25H23N5O3/c1-30-20-13-18(10-9-16-7-8-16)11-12-21(20)33-15-19(25(30)32)26-24(31)23-27-22(28-29-23)14-17-5-3-2-4-6-17/h2-6,11-13,16,19H,7-8,14-15H2,1H3,(H,26,31)(H,27,28,29)/t19-/m0/s1 |
Clé InChI |
QDIMLDKKJUQINI-IBGZPJMESA-N |
SMILES isomérique |
CN1C2=C(C=CC(=C2)C#CC3CC3)OC[C@@H](C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |
SMILES canonique |
CN1C2=C(C=CC(=C2)C#CC3CC3)OCC(C1=O)NC(=O)C4=NNC(=N4)CC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


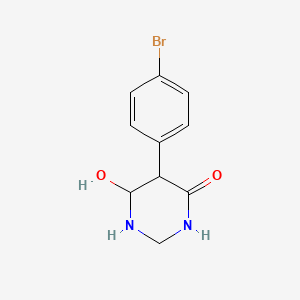
![calcium;(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,4a,6,7-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate](/img/structure/B12366118.png)

![(2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12366126.png)
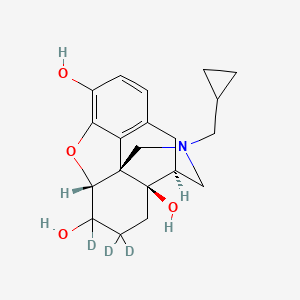
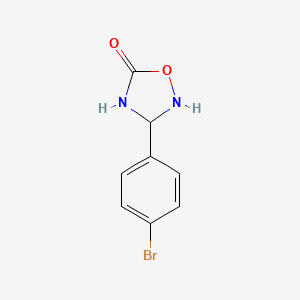
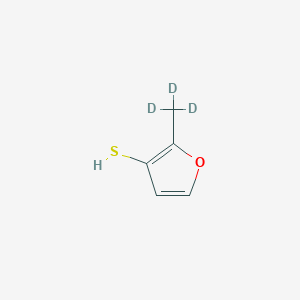
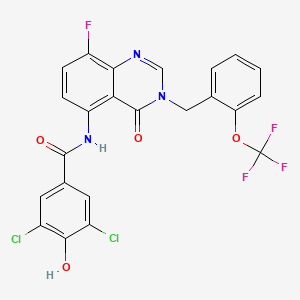

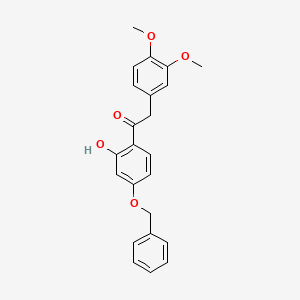
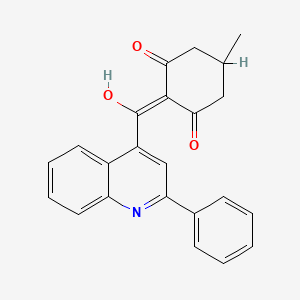
![3-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2-one](/img/structure/B12366191.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)
